4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Catalog No.
S3261956
CAS No.
956460-96-1
M.F
C17H23N5O4
M. Wt
361.402
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d...

CAS Number

956460-96-1

Product Name

4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Molecular Formula

C17H23N5O4

Molecular Weight

361.402

InChI

InChI=1S/C17H23N5O4/c1-16(2,3)26-15(25)21-17(14(23)24)5-8-22(9-6-17)13-11-4-7-18-12(11)19-10-20-13/h4,7,10H,5-6,8-9H2,1-3H3,(H,21,25)(H,23,24)(H,18,19,20)

InChI Key

BXOSYQSFTOLZST-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C2=NC=NC3=C2C=CN3)C(=O)O

solubility

not available

4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by a piperidine ring substituted with a pyrrolo[2,3-d]pyrimidine moiety. Its molecular formula is C17H23N5O4, and it has a molecular weight of approximately 361.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during

Primarily due to its functional groups:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine.
  • Coupling Reactions: The amino group can undergo coupling with various electrophiles to form amides or other derivatives.
  • Acid-Base Reactions: The carboxylic acid group can react with bases to form salts or with alcohols to form esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid exhibits significant biological activity, particularly as a selective inhibitor of protein kinase B (Akt). This inhibition is crucial for regulating various cellular processes, including metabolism, growth, and survival. Compounds derived from this structure have shown efficacy in modulating cancer cell growth and have been tested in vivo for their antitumor properties, demonstrating the potential for therapeutic applications in oncology .

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves several key steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
  • Introduction of the Pyrrolo[2,3-d]pyrimidine Moiety: This can be achieved through multi-step synthesis involving condensation reactions.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions.
  • Carboxylic Acid Formation: The final step involves the introduction of the carboxylic acid functionality, typically through oxidation or direct carboxylation.

These methods allow for the efficient synthesis of this complex molecule while maintaining high yields and purity.

The primary applications of 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid lie in medicinal chemistry and pharmacology:

  • Anticancer Research: As an inhibitor of protein kinase B, it has potential use in developing treatments for various cancers.
  • Drug Development: Its unique structure makes it a candidate for further modifications to enhance selectivity and potency against specific targets.

Interaction studies have demonstrated that this compound selectively binds to protein kinase B, exhibiting high affinity and specificity compared to other kinases such as protein kinase A. These studies often utilize techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding modes and affinities. Understanding these interactions is crucial for optimizing its pharmacological profile and minimizing off-target effects .

Several compounds share structural similarities with 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineLacks tert-butoxycarbonyl protectionSelective PKB inhibitor
CCT128930Contains chlorobenzyl substituentPotent ATP-competitive PKB inhibitor
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineSimpler structure without carboxylic acidLimited biological activity

The uniqueness of 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid lies in its combination of the protective tert-butoxycarbonyl group and its specific biological activity against protein kinase B, making it a valuable candidate for further research and development in targeted therapies.

XLogP3

1.8

Dates

Last modified: 08-19-2023

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